1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide

Catalog No.
S598211
CAS No.
136701-68-3
M.F
C25H29FN4O2S
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperid...

CAS Number

136701-68-3

Product Name

1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide

IUPAC Name

3-[2-[4-[(5-fluoro-1H-indol-3-yl)methyl]piperidin-1-yl]ethyl]-2λ6-thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene 2,2-dioxide

Molecular Formula

C25H29FN4O2S

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C25H29FN4O2S/c26-21-6-7-23-22(16-21)20(17-27-23)15-18-8-11-28(12-9-18)13-14-29-24-5-1-3-19-4-2-10-30(25(19)24)33(29,31)32/h1,3,5-7,16-18,27H,2,4,8-15H2

InChI Key

NZUSTSFFNOEAHE-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F

Synonyms

1-(2-(4-((5-fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide, 1-(FIM-PE)-DTQD

Canonical SMILES

C1CC2=C3C(=CC=C2)N(S(=O)(=O)N3C1)CCN4CCC(CC4)CC5=CNC6=C5C=C(C=C6)F

Description

The exact mass of the compound 1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide is a complex organic compound characterized by its unique structural features. The molecular formula is C₁₈H₁₈F₂N₄O₂S, and it has a molecular weight of approximately 468.6 g/mol . This compound includes a thiadiazole ring fused with a quinoline structure, which is significant for its potential biological activities.

The reactivity of this compound can be attributed to the presence of functional groups such as the piperidine and indole moieties. Key reactions may include:

  • Nucleophilic substitutions: The piperidine nitrogen can participate in nucleophilic substitution reactions.
  • Electrophilic aromatic substitution: The indole ring can undergo electrophilic substitution due to its electron-rich nature.
  • Reduction reactions: The quinoline structure may be susceptible to reduction under certain conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives.

Preliminary studies indicate that 1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide exhibits significant biological activities. It has been investigated for:

  • Anticancer properties: Potential efficacy against various cancer cell lines.
  • Antimicrobial activity: Exhibiting inhibitory effects against certain bacterial strains.
  • Neuroprotective effects: Possible applications in treating neurodegenerative diseases due to the presence of the indole moiety.

These activities highlight its promise as a lead compound in drug development.

The synthesis of this compound typically involves multiple steps:

  • Formation of the indole derivative: Starting from commercially available indole compounds.
  • Piperidine alkylation: The introduction of the piperidine group via nucleophilic substitution.
  • Thiadiazole and quinoline fusion: Utilizing cyclization methods to form the thiadiazole and quinoline rings.

Various synthetic routes have been explored in literature, focusing on optimizing yields and reducing reaction times .

The applications of 1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide are diverse:

  • Pharmaceutical development: As a potential drug candidate for cancer and infectious diseases.
  • Research tool: Used in biochemical studies to understand the mechanisms of action related to its biological activities.

Its unique structure allows for modifications that can tailor its properties for specific applications.

Interaction studies have shown that this compound may interact with various biological targets:

  • Protein binding studies: Investigating how well it binds to serum proteins can provide insights into its pharmacokinetics.
  • Receptor affinity assays: Evaluating its binding affinity for specific receptors involved in cancer and neurological pathways.

Such studies are essential for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide. These include:

Compound NameStructural FeaturesBiological Activity
Compound AIndole-basedAnticancer
Compound BThiadiazole ringAntimicrobial
Compound CPiperidine linkageNeuroprotective

Uniqueness

What sets 1-(2-(4-((5-Fluoro-1H-indol-3-yl)methyl)-1-piperidinyl)ethyl)-5,6-dihydro-1H,4H-1,2,5-thiadiazolo(4,3,2-ij)quinoline 2,2-dioxide apart is its specific combination of both indole and thiadiazole structures within a quinoline framework. This unique arrangement may enhance its biological activity compared to similar compounds that do not possess this intricate structural configuration .

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

468.19952552 g/mol

Monoisotopic Mass

468.19952552 g/mol

Heavy Atom Count

33

Other CAS

136701-68-3

Dates

Modify: 2023-07-17

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